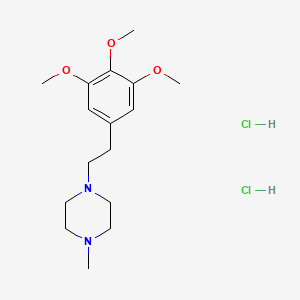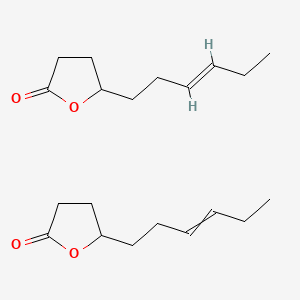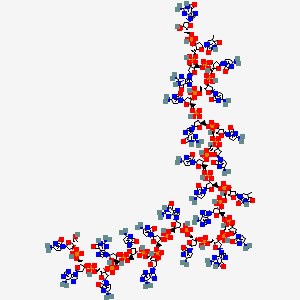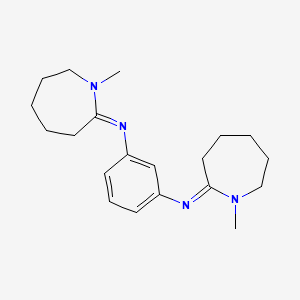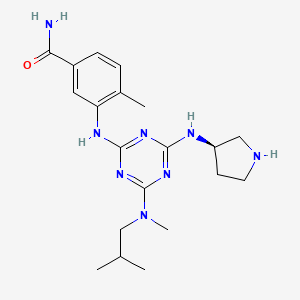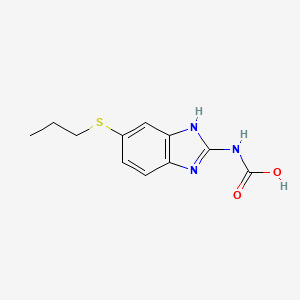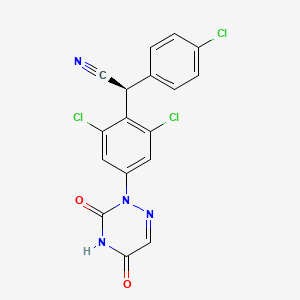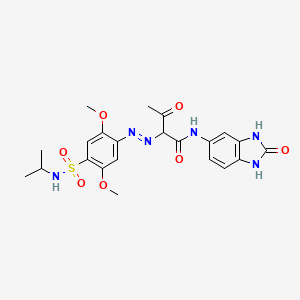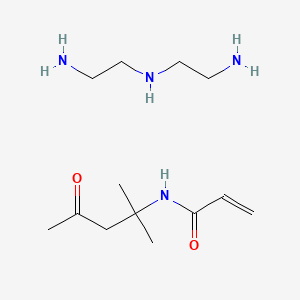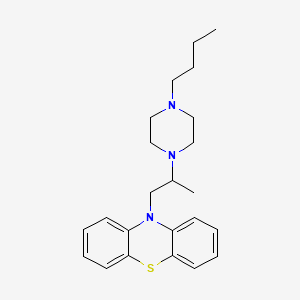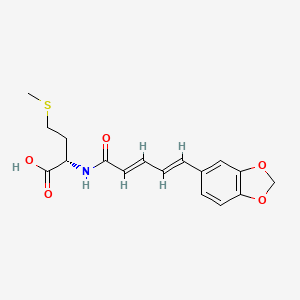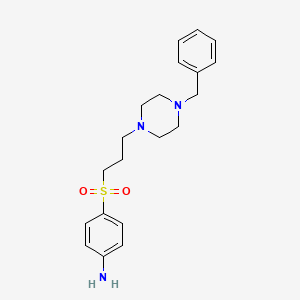
Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)- is a complex organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzenamine core substituted with a sulfonyl group and a piperazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Phenylmethyl Group: The phenylmethyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Sulfonylation: The sulfonyl group is introduced through the reaction of the intermediate with sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the sulfonylated piperazine intermediate with benzenamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzenamine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Various substituted benzenamine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, influencing biological pathways and exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 4-(phenylmethyl)-: Similar structure but lacks the sulfonyl and piperazine groups.
Benzenamine, 4-propyl-: Similar aromatic core but different substituents.
Uniqueness
The presence of both the sulfonyl group and the piperazine ring in Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)- makes it unique compared to other benzenamine derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
115041-57-1 |
|---|---|
Fórmula molecular |
C20H27N3O2S |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
4-[3-(4-benzylpiperazin-1-yl)propylsulfonyl]aniline |
InChI |
InChI=1S/C20H27N3O2S/c21-19-7-9-20(10-8-19)26(24,25)16-4-11-22-12-14-23(15-13-22)17-18-5-2-1-3-6-18/h1-3,5-10H,4,11-17,21H2 |
Clave InChI |
YOXCOYGIFVYJDF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCS(=O)(=O)C2=CC=C(C=C2)N)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


